1-{4-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl}ethan-1-one
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Overview
Description
1-{4-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl}ethan-1-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzodiazole ring, an azetidine ring, and a piperidine ring, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 1-{4-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl}ethan-1-one involves multiple steps, starting from commercially available materials. The synthetic route typically includes the following steps:
Formation of the benzodiazole ring: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the azetidine ring: This step requires the use of azetidine derivatives and suitable reagents to form the azetidine ring.
Coupling with piperidine: The final step involves coupling the benzodiazole-azetidine intermediate with a piperidine derivative to form the target compound.
Chemical Reactions Analysis
1-{4-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a probe for studying biological processes due to its unique structure.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-{4-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl}ethan-1-one is not well understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The benzodiazole and azetidine rings may interact with proteins or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-{4-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl}ethan-1-one can be compared with other compounds that have similar structural features:
Benzodiazole derivatives: These compounds share the benzodiazole ring and may have similar biological activities.
Azetidine derivatives: Compounds with the azetidine ring may exhibit similar chemical reactivity and biological properties.
Piperidine derivatives: These compounds share the piperidine ring and may have similar pharmacological effects.
The uniqueness of this compound lies in its combination of these three rings, which may confer distinct properties and applications.
Properties
Molecular Formula |
C22H30N4O2 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-[4-[3-(2-tert-butylbenzimidazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C22H30N4O2/c1-15(27)24-11-9-16(10-12-24)20(28)25-13-17(14-25)26-19-8-6-5-7-18(19)23-21(26)22(2,3)4/h5-8,16-17H,9-14H2,1-4H3 |
InChI Key |
GXRNPMZOSPLJHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)(C)C |
Origin of Product |
United States |
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